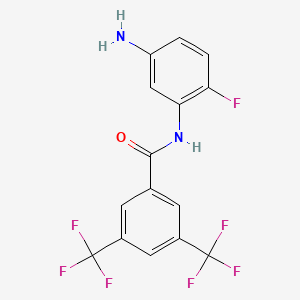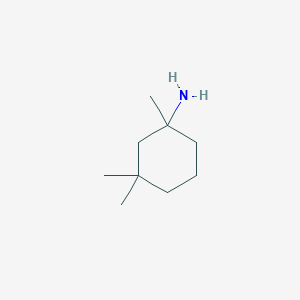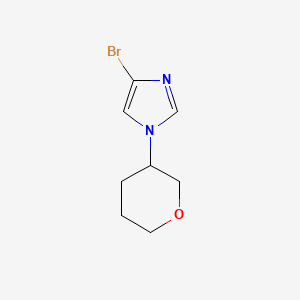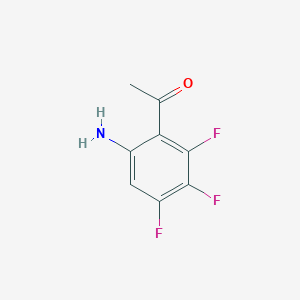
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide typically involves the reaction of thiazole derivatives with appropriate amines. One common method involves the reaction of 1,3-thiazole-4-carboxylic acid with N-methyl-1-aminoethane under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound’s thiazole ring can interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-aminoethyl)-1,3-thiazole-4-carboxamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-methyl-1,3-thiazole-4-carboxamide: Lacks the aminoethyl group, which may influence its solubility and interaction with biological targets.
1,3-thiazole-4-carboxamide: Lacks both the aminoethyl and N-methyl groups, making it less complex and potentially less versatile in applications.
Uniqueness
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of both the aminoethyl and N-methyl groups, which can enhance its reactivity and interaction with various molecular targets. This makes it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C7H11N3OS |
|---|---|
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3OS/c1-4(8)7-10-5(3-12-7)6(11)9-2/h3-4H,8H2,1-2H3,(H,9,11) |
Clave InChI |
VMVALVIJHMBCNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=CS1)C(=O)NC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















